(2,4-Dichlorophenyl)hydrazine

Vue d'ensemble

Description

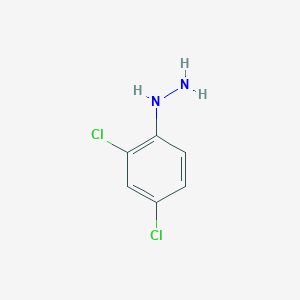

(2,4-Dichlorophenyl)hydrazine is an organic compound with the molecular formula C6H6Cl2N2. It is a derivative of phenylhydrazine, where two chlorine atoms are substituted at the 2nd and 4th positions of the phenyl ring. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2,4-Dichlorophenyl)hydrazine can be synthesized through the reaction of 2,4-dichloroaniline with hydrazine hydrate. The reaction typically occurs in the presence of an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:

C6H3Cl2NH2+N2H4→C6H3Cl2NHNH2+H2O

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar reaction conditions but may include additional steps for purification and isolation of the product. The use of continuous flow reactors and advanced separation techniques like crystallization or distillation ensures high purity and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Formation of azo compounds.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted phenylhydrazine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

(2,4-Dichlorophenyl)hydrazine has been investigated for its potential anticancer properties. Studies have shown that derivatives of hydrazine can exhibit significant activity against various cancer cell lines. For instance, compounds synthesized from this compound have been tested against colon carcinoma and breast cancer cell lines, revealing promising results with IC50 values indicating effective cytotoxicity .

Antimicrobial Properties

Research indicates that this compound and its derivatives possess antimicrobial activities. A series of compounds derived from this compound were screened for their ability to inhibit bacterial growth, demonstrating effectiveness against several strains .

Agricultural Applications

Herbicides and Pesticides

this compound is utilized in the synthesis of herbicides and pesticides. Its derivatives are formulated to target specific plant growth processes, thereby controlling unwanted vegetation effectively. The compound's ability to act as a growth regulator makes it valuable in agricultural chemistry .

Material Science

Synthesis of Heterocyclic Compounds

In material science, this compound serves as a precursor for synthesizing various heterocyclic compounds. These compounds are crucial in developing new materials with unique properties, including conductivity and stability . The synthesis often involves reactions with other organic compounds to form complex structures that can be used in electronic applications or as catalysts in chemical reactions .

Catalytic Applications

Recent studies have highlighted the role of this compound in catalysis. It has been used to prepare nanocatalysts that facilitate various organic reactions. The catalytic efficiency of these nanomaterials has been evaluated in synthesizing biologically relevant heterocycles such as tetrahydrobenzo[b]pyrans .

Environmental Considerations

Despite its applications, the environmental impact of this compound must be considered due to its potential toxicity and effects on ecosystems. Research on its degradation pathways and toxicity assessments is ongoing to ensure safe usage in industrial applications .

Summary Table of Applications

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against specific cancer cell lines |

| Antimicrobial agents | Inhibitory effects on bacterial strains | |

| Agricultural Chemistry | Herbicides and pesticides | Growth regulation in crops |

| Material Science | Synthesis of heterocyclic compounds | Used in electronics and catalysis |

| Catalytic Applications | Nanocatalyst synthesis | Enhances reaction efficiency |

| Environmental Impact | Toxicity assessments | Ongoing research on degradation |

Mécanisme D'action

The mechanism of action of (2,4-Dichlorophenyl)hydrazine involves its interaction with biological molecules, leading to the inhibition of specific enzymes or pathways. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, thereby altering their function. This interaction can result in the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

- (3,4-Dichlorophenyl)hydrazine

- (4-Chlorophenyl)hydrazine

- (2,4-Dinitrophenyl)hydrazine

Comparison:

- (2,4-Dichlorophenyl)hydrazine vs. (3,4-Dichlorophenyl)hydrazine: Both compounds have similar chemical properties, but the position of chlorine atoms affects their reactivity and biological activity.

- This compound vs. (4-Chlorophenyl)hydrazine: The presence of an additional chlorine atom in this compound enhances its electrophilicity and reactivity in substitution reactions.

- This compound vs. (2,4-Dinitrophenyl)hydrazine: The nitro groups in (2,4-Dinitrophenyl)hydrazine make it a stronger electrophile and more reactive in nucleophilic substitution reactions compared to this compound.

Activité Biologique

(2,4-Dichlorophenyl)hydrazine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article provides a comprehensive overview of its biological properties, including antimicrobial and herbicidal activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its dichlorinated phenyl group attached to a hydrazine moiety. Its chemical structure can be represented as:

This structure contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study involving the synthesis of various hydrazone derivatives from this compound demonstrated promising antifungal activity against several Candida species. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 16 to 32 µg/mL, indicating effective antifungal potential with selective activity over cytotoxicity .

Table 1: Antifungal Activity of Hydrazone Derivatives

| Compound | MIC (µg/mL) | Active Against |

|---|---|---|

| 1c | 16 | C. albicans |

| 1d | 32 | C. glabrata |

| 1i | 32 | C. tropicalis |

| 1k | 32 | C. parapsilosis |

| 1l | 32 | C. glabrata (R azoles) |

This study emphasizes the potential of this compound derivatives as antifungal agents, particularly in treating infections caused by resistant strains .

2. Herbicidal Activity

This compound is also recognized for its herbicidal properties. It has been evaluated for its efficacy against various weed species, showing higher effectiveness against dicotyledonous weeds compared to monocotyledonous ones. A study reported that several derivatives exhibited excellent in vivo activities against weeds such as Echinochloa crus-galli and Digitaria sanguinalis.

Table 2: Herbicidal Activity Against Various Weed Species

| Weed Species | Efficacy Level |

|---|---|

| Echinochloa crus-galli | Excellent |

| Digitaria sanguinalis | Excellent |

| Brassica napus | Moderate |

| Amaranthus retroflexus | Moderate |

The mechanism of action involves the inhibition of key metabolic pathways in target plants, particularly disrupting the shikimate pathway essential for aromatic amino acid biosynthesis .

The biological activity of this compound can be attributed to its ability to interfere with specific biochemical pathways:

- Antimicrobial Activity : The compound inhibits the growth of fungi by disrupting cellular processes and may affect membrane integrity.

- Herbicidal Activity : It targets enzymes involved in the shikimate pathway in plants, leading to growth inhibition and plant death .

Case Study 1: Antifungal Efficacy

In a clinical setting, derivatives of this compound were tested against clinical isolates of Candida. The results indicated that compounds containing specific substituents on the phenyl ring maintained antifungal activity while others did not, highlighting the importance of structural modifications for enhancing efficacy .

Case Study 2: Agricultural Applications

Field trials demonstrated that formulations based on this compound provided effective control over common agricultural weeds without significant phytotoxicity to crops. This makes it a valuable candidate for developing new herbicides that are both effective and environmentally friendly .

Propriétés

IUPAC Name |

(2,4-dichlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPAUBJZUBGGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328292 | |

| Record name | (2,4-dichlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13123-92-7 | |

| Record name | (2,4-dichlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (2,4-dichlorophenyl)hydrazine in the synthesis of pyrazole derivatives?

A1: this compound serves as a crucial building block in the synthesis of substituted pyrazoles. [, ] It specifically acts as a nitrogen-containing nucleophile that reacts with enone intermediates, ultimately leading to the formation of the pyrazole ring. The chlorine atoms on the phenyl ring can be further modified, providing opportunities for diversification and exploration of structure-activity relationships in the resulting pyrazole derivatives.

Q2: How does ultrasound irradiation influence the reaction involving this compound in the synthesis of pyrazole derivatives?

A2: Research [] indicates that employing ultrasound irradiation during the cyclocondensation reaction of enones with this compound hydrochloride enhances the reaction efficiency. This technique promotes faster reaction rates and improved yields of the desired 1-(2,4-dichlorophenyl)-3-ethylcarboxylate-1H-pyrazoles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.